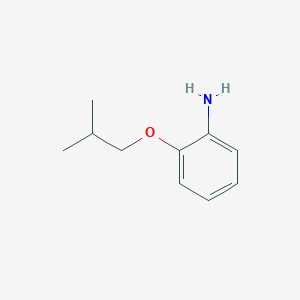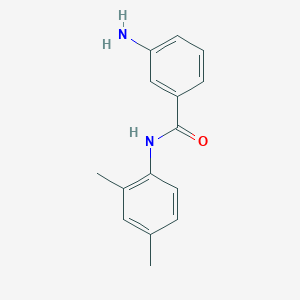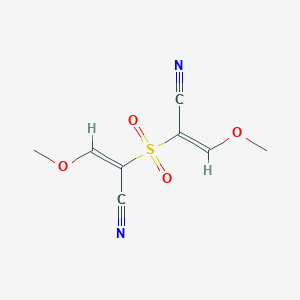
2,2'-Sulfonylbis(3-methoxy-2-propenenitrile)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-Sulfonylbis(3-methoxy-2-propenenitrile), also known as sulcotrione, is a synthetic herbicide that is widely used in agriculture. It belongs to the class of triketone herbicides and is known for its selective action against broadleaf weeds. Sulcotrione has gained popularity as an effective herbicide due to its low toxicity and environmental impact.
Mécanisme D'action
Sulcotrione works by inhibiting the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for the synthesis of carotenoids and plastoquinones in plants. This leads to the disruption of chlorophyll synthesis and ultimately results in the death of the target weeds.
Effets Biochimiques Et Physiologiques
Sulcotrione has been found to have no significant effect on the growth and development of crops. It does not affect the yield or quality of crops and has no residual effects on the soil. Sulcotrione is rapidly metabolized and degraded in the soil, making it a safe and effective herbicide.
Avantages Et Limitations Des Expériences En Laboratoire
Sulcotrione has several advantages for lab experiments. It has a high level of selectivity and can be used to target specific weeds without affecting the growth of crops. It is also easy to apply and has a low toxicity to non-target organisms. However, 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) has some limitations for lab experiments. It has a short half-life and can be rapidly metabolized and degraded in the soil, making it difficult to study its long-term effects. Additionally, 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) can only be used on certain crops and is not effective against all types of weeds.
Orientations Futures
There are several future directions for the study of 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile). One area of research is the development of new formulations of 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) that can be more effective against a wider range of weeds. Another area of research is the study of the long-term effects of 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) on soil health and microbial communities. Additionally, research can be conducted to explore the potential use of 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance.
Méthodes De Synthèse
Sulcotrione is synthesized by the reaction of 2-methoxypropene with sulfur dioxide and cyanide to form the intermediate 2-cyanomethylthiirane. This intermediate is then reacted with acetaldehyde to form 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile). The overall reaction can be represented as follows:
Applications De Recherche Scientifique
Sulcotrione has been extensively studied for its herbicidal properties. It is used to control weeds in a variety of crops, including corn, soybeans, and sunflowers. Research has shown that 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) is effective against a wide range of broadleaf weeds, including pigweeds, waterhemp, and morning glories. Additionally, 2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) has been found to have a low toxicity to non-target organisms, making it an environmentally friendly herbicide.
Propriétés
Numéro CAS |
103594-43-0 |
|---|---|
Nom du produit |
2,2'-Sulfonylbis(3-methoxy-2-propenenitrile) |
Formule moléculaire |
C8H8N2O4S |
Poids moléculaire |
228.23 g/mol |
Nom IUPAC |
(E)-2-[(E)-1-cyano-2-methoxyethenyl]sulfonyl-3-methoxyprop-2-enenitrile |
InChI |
InChI=1S/C8H8N2O4S/c1-13-5-7(3-9)15(11,12)8(4-10)6-14-2/h5-6H,1-2H3/b7-5+,8-6+ |
Clé InChI |
FPNPABFCLMOUDJ-UHFFFAOYSA-N |
SMILES isomérique |
CO/C=C(/S(=O)(=O)/C(=C/OC)/C#N)\C#N |
SMILES |
COC=C(C#N)S(=O)(=O)C(=COC)C#N |
SMILES canonique |
COC=C(C#N)S(=O)(=O)C(=COC)C#N |
Autres numéros CAS |
112831-03-5 |
Synonymes |
2,2'-bis(methoxymethylene)-2,2'-sulfonyldiacetonitrile MMSBA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



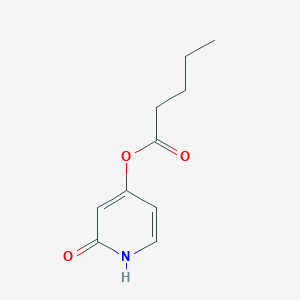
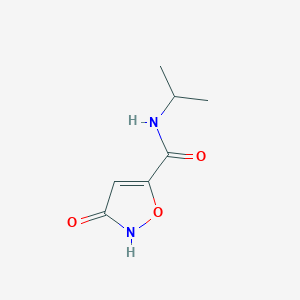
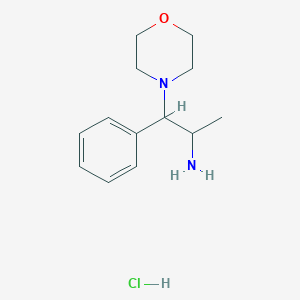
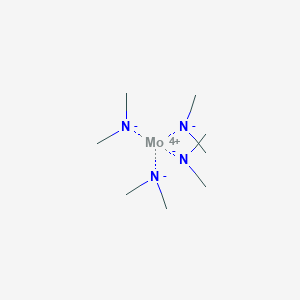
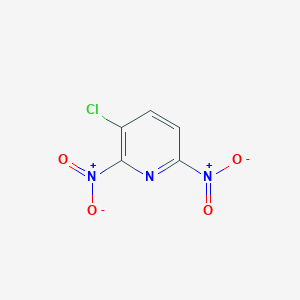
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one](/img/structure/B8936.png)
![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B8940.png)
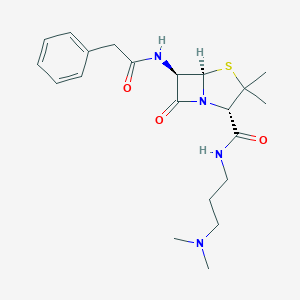
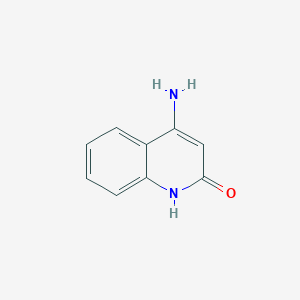
![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)
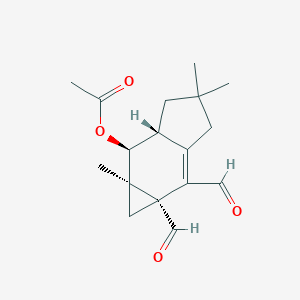
![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)
